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Welcome to the technical support center for Size Exclusion Chromatography (SEC) High-
Performance Liquid Chromatography (HPLC) analysis of Antibody-Drug Conjugates (ADCs).
This guide is designed for researchers, scientists, and drug development professionals to
provide expert insights, practical protocols, and robust troubleshooting advice. ADCs, with their
conjugated hydrophobic payloads, present unique challenges compared to standard
monoclonal antibodies (mAbs), often leading to complex chromatographic behaviors.[1][2] This
resource explains the causality behind these challenges and offers validated solutions to
ensure the accuracy and reproducibility of your purity and aggregation analyses.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about setting up and running SEC-HPLC
methods for ADCs.

Q1: Why is SEC-HPLC the preferred method for ADC aggregation analysis? Size Exclusion
Chromatography (SEC) is the industry-standard method for quantifying aggregates and
fragments of therapeutic proteins.[3][4] It separates molecules based on their hydrodynamic
radius in solution, where larger molecules like aggregates elute earlier than the monomer, and
smaller fragments elute later.[5][6] This technique is crucial because the presence of
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aggregates in a biotherapeutic can reduce efficacy and, more critically, may elicit an
immunogenic response in patients.[7][8][9] Therefore, accurately monitoring this critical quality
attribute (CQA) is essential throughout the drug development process.[4]

Q2: What makes ADCs more challenging to analyze with SEC than monoclonal antibodies
(mAbs)? The primary challenge stems from the increased hydrophobicity of ADCs.[2] The
cytotoxic small molecule drugs (payloads) and linkers attached to the mAb are often
hydrophobic.[2][10] This increased hydrophobicity enhances the likelihood of non-specific,
secondary interactions (both hydrophobic and ionic) between the ADC and the stationary
phase of the SEC column.[1][9] These undesired interactions can lead to poor peak shape,
such as significant peak tailing, which complicates the accurate quantification of aggregates.[2]
[11]

Q3: What are the most critical parameters to optimize in an SEC method for ADCs? For ADCs,
the mobile phase composition is the most critical factor to optimize. This includes:

» Salt Concentration: Moderate salt concentrations (e.g., 100-200 mM) are needed to disrupt
electrostatic interactions between the ADC and the column packing material.[6][12]

e pH: The mobile phase pH should be carefully selected to maintain the native structure of the
ADC and minimize charge-based interactions.[8][12] A pH around 7.0-7.4 is a common
starting point, but slight adjustments can significantly improve resolution.[1][13]

» Organic Modifier: The addition of a small percentage of an organic solvent is often necessary
to mitigate the hydrophobic interactions caused by the ADC's payload.[11][14][15]
Isopropanol (IPA) and acetonitrile are commonly used.[6][9]

Q4: How do | choose the right SEC column for my ADC? Selecting a column designed for
biomolecule analysis is paramount. Key features to look for include:

o Particle Chemistry: Modern columns utilize silica particles with a hydrophilic polymer coating
or diol-bonded phases to create a neutral, low-binding surface that minimizes secondary
interactions.[1][2][4]

« Pore Size: For mAbs and ADCs (~150 kDa), a pore size of 250-300 A is typically optimal to
allow for effective separation of the monomer from higher molecular weight aggregates.[1]
[16]
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 Particle Size: Columns with smaller particles (e.g., sub-2 um or 2.7 um) provide higher
resolution and faster analysis times, making them suitable for UHPLC systems.[12][17]

e Hardware: Bio-inert or PEEK-lined column hardware is recommended to prevent protein
adsorption to metal surfaces, which can also contribute to poor peak shape and recovery.[2]
[18]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the SEC-HPLC
analysis of ADCs.

Issue 1: Poor Peak Shape (Tailing, Fronting, or
Broadening)
Symptom: The main monomer peak exhibits significant tailing.

This is the most common issue for ADCs, where the peak is asymmetrical with a prolonged
slope on the trailing side.[2][19]

Probable Cause & Solution Table
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In-Depth Explanation & Recommended
Probable Cause )
Solution

The hydrophobic payload of the ADC interacts
with the column's stationary phase, causing the
molecule to "drag" along the column instead of
eluting based purely on size.[2][9] Solution:
Introduce a small amount of organic modifier

Secondary Hydrophobic Interactions into the mobile phase. Start with 5-10%
isopropanol (IPA) and optimize up to 15% if
necessary.[6][20] Acetonitrile can also be used.
[9][21] This disrupts hydrophobic binding and
leads to a more symmetrical, size-based

separation.[2][15]

Charged residues on the ADC can interact with
residual charged silanol groups on the silica-
based stationary phase, leading to an ion-
exchange effect that causes tailing.[9][12][20]
Solution: Optimize the mobile phase salt
Secondary lonic Interactions concentration and pH. Increasing the salt
concentration (e.g., to 150 mM sodium
phosphate or sodium chloride) can shield these
charges and reduce interactions.[3][4] Adjusting
the pH away from the protein's isoelectric point

can also help.[22]

Excessive volume from long or wide-bore
tubing, a large detector flow cell, or poor
connections between the injector, column, and
detector can cause the sample band to spread
out, resulting in broader, tailing peaks.[20][23]
Extra-Column Volume / System Dispersion ] o ]
Solution: Minimize all tubing lengths and use the
smallest internal diameter (ID) possible. Ensure
all fittings are properly seated to avoid dead
volume. Use a low-dispersion flow cell if

available.
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Strongly retained proteins or aggregates from
previous injections can build up at the head of
the column, creating active sites that interact
with subsequent samples.[23] A void at the
column inlet can also cause severe peak
Column Contamination or Degradation distortion.[24] Solution: Use a guard column to
protect the analytical column.[25] If
contamination is suspected, flush the column
according to the manufacturer's cleaning
protocol. If a void has formed, the column must

be replaced.[24]

Bacterial growth in the mobile phase or system
can clog column frits and create a contaminated
surface, leading to peak shape issues.[20] This
is a very common problem in SEC.[20] Solution:
Microbial Contamination Prepare mobile phase fresh daily and filter
through a 0.22 um filter. Never leave aqueous
buffers sitting in the HPLC system for extended
periods. Regularly flush the system with a
bactericidal solution (e.g., 20% ethanol) for

storage.

Troubleshooting Workflow for Peak Tailing

This decision tree provides a logical path to diagnose and resolve peak tailing issues specific to
ADC analysis.

© 2026 BenchChem. All rights reserved. 5/17 Tech Support


https://www.cytivalifesciences.com/en/us/news-center/improve-analytical-sec-results-faq-10001
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/gu61160424_w_d5803022e3.pdf
http://ccc.chem.pitt.edu/wipf/Web/LCMS%20trouble%20shooting.pdf
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/gu61160424_w_d5803022e3.pdf
https://support.waters.com/KB_Chem/Columns/WKB230675_What_are_common_causes_of_peak_tailing_in_protein-based_Size_Exclusion_Chromatography_methods
https://support.waters.com/KB_Chem/Columns/WKB230675_What_are_common_causes_of_peak_tailing_in_protein-based_Size_Exclusion_Chromatography_methods
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144859?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Peak Tailing Observed
for ADC Monomer

Is Mobile Phase Optimized
for Hydrophobicity?
(Contains Organic Modifier)

No Yes

Is Mobile Phase Optimized
for lonic Strength?
(100-200 mM Salt, pH 6.8-7.4)

ACTION:
Add 5-15% Isopropanol

or Acetonitrile to
Mobile Phase

Is the HPLC System
Low-Dispersion?
(Short/Narrow Tubing, Bio-Inert)

ACTION:

Increase Salt to 150 mM. No Yes
Optimize pH.

A

Is the Column Old or

Contaminated?

ACTION:
Minimize Tubing LengthID.
Check Fittings.

Use Bio-Inert System.

Yes/still Tailing

ACTION:

ACTION:
Replace with a New Column
Designed for Biologics.

Flush Column per Mfg
Instructions. Install Guard Column.

Problem Resolved

Click to download full resolution via product page

Caption: Troubleshooting Decision Tree for Peak Tailing.
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Issue 2: Poor or Inconsistent Resolution
Symptom: The aggregate/dimer peak is not well-separated from the
monomer peak.

Probable Cause & Solution Table

In-Depth Explanation & Recommended
Probable Cause )
Solution

SEC is a diffusion-based technique. High flow
rates reduce the time molecules have to diffuse
into and out of the stationary phase pores,
leading to band broadening and decreased
Flow Rate is Too High resolution.[26] Solution: Decrease the flow rate.
While this will increase run time, it is one of the
most effective ways to improve resolution in
SEC.[23] Perform a flow rate study to find the
optimal balance between resolution and

analysis time.[12]

Injecting too much sample volume or a highly
concentrated, viscous sample can lead to band
broadening and distorted peaks, which

] ] compromises resolution.[23] Solution: Reduce

Sample Overload / Viscosity o ] )

the injection volume or dilute the sample in the
mobile phase.[23] Ensure the sample solvent is
compatible with the mobile phase to prevent

precipitation on the column.

An older generation column or one not designed
for biologics may have a surface chemistry that
interacts with the ADC, causing peak

) ) broadening that obscures the separation

Inappropriate Column Chemistry ) )

between monomer and dimer.[2] Solution:
Switch to a modern, high-performance SEC
column with inert surface chemistry and

appropriate pore size for ADC analysis.[2][18]
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Issue 3: Fluctuating Retention Times
Symptom: The retention times for the monomer and aggregate peaks
shift between injections or between runs.

Probable Cause & Solution Table

In-Depth Explanation & Recommended
Probable Cause )
Solution

Chromatography is sensitive to temperature. A
1°C change can alter retention times by 1-2%.
[25] If the ambient lab temperature varies, so

Temperature Fluctuations will your results. Solution: Use a thermostatically
controlled column compartment and set it to a
stable temperature, typically between 25°C and
30°C.[1]

If the mobile phase is not prepared consistently
or if it changes composition over time (e.g.,
evaporation of organic modifier, change in pH),
. ) retention times will drift.[25] Solution: Prepare
Inconsistent Mobile Phase _ _ _ .
the mobile phase fresh daily. If using an on-line
mixer, ensure the pump's proportioning valves
are working correctly.[25] Manually pre-mixing

the mobile phase can improve consistency.

Gradual buildup of contaminants on the column
can change its characteristics over time, leading
) to retention time drift.[25] Solution: Implement a
Column Fouling regular column cleaning and regeneration
protocol. Use a guard column and replace it

frequently.[25]

Key Experimental Protocols
Protocol 1: Mobile Phase Preparation for ADC Analysis
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This protocol provides a robust starting point for an ADC-compatible mobile phase designed to
minimize secondary interactions.

Objective: To prepare a phosphate-buffered saline solution with an organic modifier.
Materials:

e Sodium Phosphate Monobasic (NaH2POa)

e Sodium Phosphate Dibasic (NazHPOa)

e Sodium Chloride (NaCl)

¢ Isopropanol (IPA), HPLC-grade

o Ultrapure Water (18.2 MQ-cm)

0.22 um sterile filter unit
Procedure:
e Prepare 1 L of 150 mM Phosphate Buffer with 150 mM NacCl, pH 7.4:

o Weigh out the appropriate amounts of sodium phosphate monobasic and dibasic to
achieve a 150 mM concentration at pH 7.4.

o Weigh out 8.77 g of NaCl (for 150 mM).
o Dissolve the salts in ~900 mL of ultrapure water.

o Adjust the pH to 7.4 using small additions of 1M NaOH or 1M HCI while monitoring with a
calibrated pH meter.

o Bring the final volume to 1000 mL with ultrapure water.
¢ Add Organic Modifier:

o Measure 900 mL of the prepared buffer from Step 1.
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o Add 100 mL of HPLC-grade IPA. This creates a final concentration of 10% IPA (v/v).

o Note: The optimal IPA concentration may range from 5% to 15% and should be
determined empirically for your specific ADC.[6]

 Filter and Degas:

o Vacuum filter the final mobile phase solution through a 0.22 pum membrane filter to remove
particulates and degas the solution.

o Store in a clean, clearly labeled glass reservoir. Prepare fresh daily for best results.

Protocol 2: General SEC-HPLC System Workflow

This workflow outlines the standard procedure from system startup to data acquisition.
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Caption: General SEC-HPLC Workflow for ADC Analysis.
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